![molecular formula C14H12BrN3O2 B5589026 5-bromo-N'-(2-methoxybenzylidene)nicotinohydrazide](/img/structure/B5589026.png)
5-bromo-N'-(2-methoxybenzylidene)nicotinohydrazide
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Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of nicotinohydrazide derivatives, including 5-Bromo-N'-(2-methoxybenzylidene)nicotinohydrazide, can be determined using techniques such as single-crystal X-ray diffraction. These studies provide detailed information about the crystal lattice, bond lengths, angles, and overall geometry of the molecule. The molecules generally display an E configuration with respect to the C=N double bonds. Hydrogen bonding and π-π interactions often contribute to the stability of the crystal structure (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Nicotinohydrazide derivatives undergo various chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitutions, condensation reactions, and the formation of complexes with metals. Their reactivity is significantly influenced by the presence of the hydrazide group and the substituted benzylidene moiety. While specific reactions of 5-Bromo-N'-(2-methoxybenzylidene)nicotinohydrazide are not detailed, related compounds have been used in the synthesis of metal complexes and as intermediates in organic synthesis (Y. Cui et al., 2013).
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
A study on a similar compound, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide (15BHS), synthesized and characterized by various spectroscopic techniques, highlights its potential in biological applications. The research conducted detailed analysis using FT-IR, FT-Raman, UV, NMR, and molecular docking, suggesting its applicability in understanding molecular interactions and properties. The study also explored the compound's non-linear optical (NLO) properties, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), indicating its potential in material science and biological research (M. Raja, R. Muhamed, S. Muthu, M. Suresh, 2017).
Antimicrobial Activities
Anticancer and Enzyme Inhibitory Properties
Further research on bromophenol derivatives, including 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, has been conducted to explore their anticancer activity. These compounds were synthesized and evaluated against a panel of 60 cell lines from nine cancer types, highlighting their potential in cancer research (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-[(E)-(2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-20-13-5-3-2-4-10(13)8-17-18-14(19)11-6-12(15)9-16-7-11/h2-9H,1H3,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVBYUCFORSBE-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide |
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